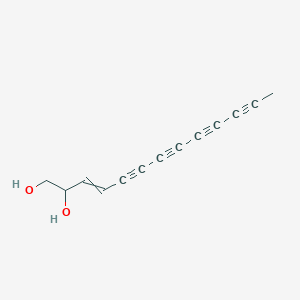
Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol is a polyacetylene compound characterized by multiple carbon-carbon triple bonds and hydroxyl groups This compound is part of a broader class of polyacetylenes, which are known for their unique structural and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tridec-3-ene-5,7,9,11-tetrayne-1,2-diol typically involves the use of alkyne coupling reactions. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the yield and purity of the compound. Additionally, the optimization of reaction conditions, such as temperature and pressure, can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of various ethers or esters.
Applications De Recherche Scientifique
Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex polyacetylenes and other organic molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals with unique mechanisms of action.
Industry: The compound’s unique structural properties make it useful in materials science, particularly in the development of advanced polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of tridec-3-ene-5,7,9,11-tetrayne-1,2-diol involves its interaction with various molecular targets. The compound’s multiple triple bonds and hydroxyl groups allow it to form strong interactions with enzymes and other proteins, potentially inhibiting their activity. Additionally, its ability to undergo oxidation and reduction reactions can lead to the generation of reactive oxygen species, which can further modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tridec-1-ene-3,5,7,9,11-pentayne: This compound has a similar structure but with one less hydroxyl group.
1-Tridecene: A simpler compound with only one double bond and no triple bonds.
(E)-1,3-Tridecadiene-5,7,9,11-tetrayne: Another polyacetylene with a similar backbone but different stereochemistry.
Uniqueness
Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol is unique due to its combination of multiple triple bonds and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
143305-10-6 |
|---|---|
Formule moléculaire |
C13H10O2 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
tridec-3-en-5,7,9,11-tetrayne-1,2-diol |
InChI |
InChI=1S/C13H10O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h10-11,13-15H,12H2,1H3 |
Clé InChI |
MFRWDMJUJXYQRE-UHFFFAOYSA-N |
SMILES canonique |
CC#CC#CC#CC#CC=CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



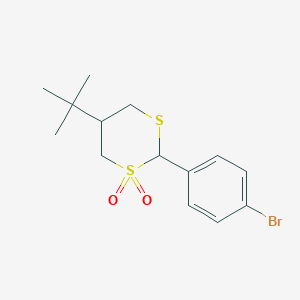
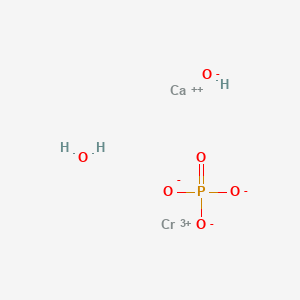
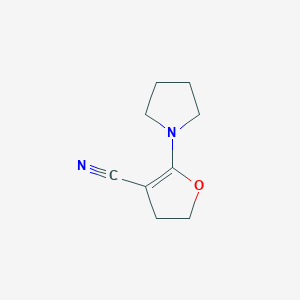
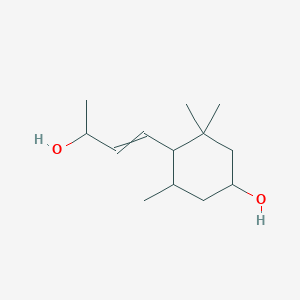
![2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12556130.png)
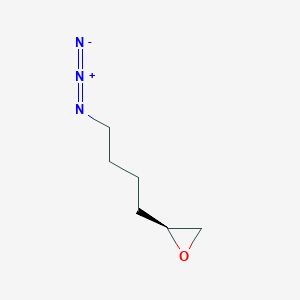
![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)
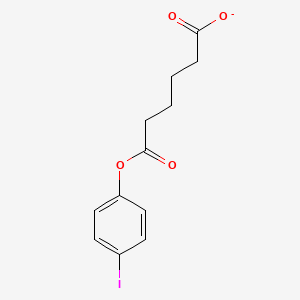
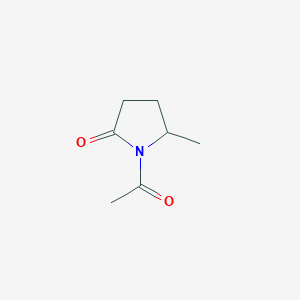
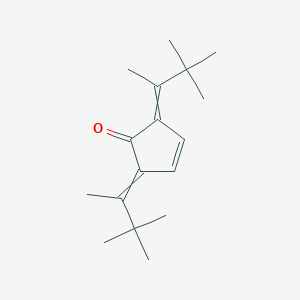

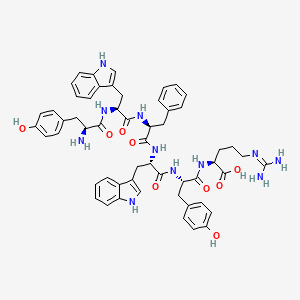
![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)
